1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a but-2-ynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the coupling of the but-2-ynyl linkage. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to introduce the trifluoromethyl group.
Radical trifluoromethylation: This method is used to introduce the trifluoromethyl group into the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds.
Materials Science: The compound’s unique structural properties make it a candidate for use in advanced materials.
Agrochemicals: The compound can be used in the development of new agrochemicals with improved efficacy.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1: This compound shares the trifluoromethyl group and similar structural features.
Other trifluoromethylated compounds: These compounds also contain the trifluoromethyl group and exhibit similar properties.
Uniqueness
1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c1-23-10-5-8-15(17(23)25)16(24)22-9-2-3-11-26-14-7-4-6-13(12-14)18(19,20)21/h4-8,10,12H,9,11H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOADKDRTLQKZIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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